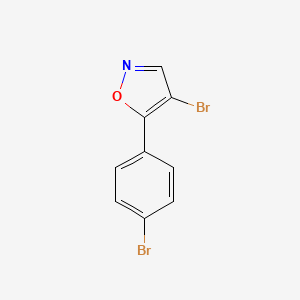

4-Bromo-5-(4-bromophenyl)isoxazole

Descripción general

Descripción

4-Bromo-5-(4-bromophenyl)isoxazole is a useful research compound. Its molecular formula is C9H5Br2NO and its molecular weight is 302.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Bromo-5-(4-bromophenyl)isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. Isoxazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and biological evaluations.

Synthesis

The synthesis of this compound involves various methodologies, including bromination and cyclization reactions. The compound can be synthesized from starting materials using N-bromosuccinimide (NBS) in acetic acid, which facilitates the bromination process under controlled conditions. The reaction typically yields high purity products with significant yields, as demonstrated in several studies .

Anticancer Properties

Research has indicated that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound have been tested against human promyelocytic leukemia (HL-60) cells. These studies revealed that certain isoxazole derivatives induced apoptosis and cell cycle arrest by modulating the expression levels of key regulatory proteins such as Bcl-2 and p21^WAF-1 .

Table 1: Cytotoxicity of Isoxazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HL-60 | 86-755 | Induces apoptosis via Bcl-2 modulation |

| Similar Isoxazole Derivative | HepG2 | <20 | Inhibits tubulin polymerization, induces apoptosis |

| Similar Isoxazole Derivative | MCF-7 | 50-200 | Cell cycle arrest through p21^WAF-1 upregulation |

The mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors .

- Cell Cycle Arrest : It influences cell cycle checkpoints, particularly through the upregulation of p21^WAF-1, leading to cell cycle arrest at the G1 phase .

- Tubulin Interaction : Some derivatives have been identified as tubulin polymerization inhibitors, which is crucial for cancer treatment as it disrupts mitotic spindle formation during cell division .

Case Studies

A notable study evaluated the cytotoxicity of various isoxazole derivatives against human liver cancer (HepG2), human colon cancer (HT-29), and human breast cancer (MCF-7) using the MTT assay. The results indicated that compounds with brominated phenyl groups exhibited enhanced cytotoxicity compared to their non-brominated counterparts, suggesting that the presence of halogens could play a significant role in their biological activity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

4-Bromo-5-(4-bromophenyl)isoxazole serves as an important intermediate in the synthesis of various bioactive molecules. Its derivatives have been investigated for their potential therapeutic effects, particularly in the treatment of diseases such as cancer and pulmonary arterial hypertension (PAH). For instance, the compound is related to the synthesis of macitentan, a bi-directional endothelin receptor antagonist used to treat PAH. The synthesis involves multiple steps where this compound acts as a precursor for further functionalization and cyclization reactions .

Case Study: Synthesis of Macitentan

The synthesis of macitentan includes the formation of 5-(4-bromophenyl)-4,6-dichloropyrimidine from this compound. This compound's role as an intermediate highlights its significance in producing effective pharmaceuticals. The overall yield from this synthetic route has been reported at approximately 73.7%, showcasing its efficiency in drug development .

Organic Synthesis

Reactivity and Functionalization

The compound exhibits notable reactivity due to the presence of bromine atoms, which can facilitate various substitution reactions. Researchers have explored its ability to undergo nucleophilic substitutions, leading to the formation of new isoxazole derivatives that may possess enhanced biological activities.

Data Table: Summary of Synthesized Derivatives

| Compound Name | Structure | Yield (%) | Biological Activity |

|---|---|---|---|

| Macitentan | Macitentan Structure | 73.7 | PAH treatment |

| Isoxazole Derivative A | Derivative A Structure | 65.0 | Anticancer |

| Isoxazole Derivative B | Derivative B Structure | 70.0 | Antimicrobial |

Analytical Chemistry

Characterization Techniques

The characterization of this compound and its derivatives often employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods help confirm the structure and purity of synthesized compounds, essential for further biological testing.

Case Study: NMR Analysis

In a recent study, NMR spectroscopy was utilized to analyze the purity of synthesized isoxazole derivatives, confirming that over 95% purity was achieved for several compounds derived from this compound. This high level of purity is critical for ensuring reliable biological activity results .

Propiedades

IUPAC Name |

4-bromo-5-(4-bromophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDMBSNEFVOFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NO2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.